(4-Bromonaphthalen-1-yl)boronic acid
Overview
Description
(4-Bromonaphthalen-1-yl)boronic acid is a boronic acid derivative, which is a class of compounds known for their versatility as building blocks in the construction of complex molecular architectures. These compounds are characterized by a trivalent boron atom connected to an organic substituent and two hydroxyl groups . The presence of the bromine atom on the naphthalene ring of (4-Bromonaphthalen-1-yl)boronic acid suggests potential reactivity in electrophilic aromatic substitution reactions and utility in cross-coupling reactions .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves organoboranes as intermediates. For instance, ω-(4-Bromophenyl)alkanoic acids can be obtained through hydroboration, followed by thermal isomerization and oxidation. These acids can then be transformed into boronates via cross-coupling reactions . Similarly, aryl boronic acids can be synthesized through metalation and subsequent reactions with trialkyl borates or by ipso borodesilylation sequences, which are then used in Pd⁰-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of boronic acids, including (4-Bromonaphthalen-1-yl)boronic acid, is characterized by the boron atom's coordination with two hydroxyl groups. The structure and vibrational modes of these compounds can be studied using various spectroscopic techniques, such as FT-IR, FT-Raman, NMR, and UV-Vis, complemented by computational methods like density functional theory (DFT) .
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions, including reversible condensation to form polymers and macrocycles, and cross-coupling reactions to create complex organic molecules. The bromine substituent on the naphthalene ring of (4-Bromonaphthalen-1-yl)boronic acid makes it a suitable candidate for further functionalization through electrophilic aromatic substitution or coupling with other aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. The boron atom's coordination with hydroxyl groups and other substituents affects properties such as solubility, stability, and reactivity. For example, the presence of a bulky substituent can enhance the stability of the boronic acid, as seen in the case of m-terphenylboronic acids . The electronic and optical properties of boronic acids can be investigated through experimental techniques and theoretical calculations, providing insights into their behavior in various applications .
Scientific Research Applications
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Boronic Acid-Containing Hydrogels
- Field : Biomedical
- Application Summary : Boronic acid-containing hydrogels are important intelligent materials. They exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
- Methods of Application : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films, have been studied .
- Results : These materials have found important applications in many areas, especially in biomedical areas. They have been used in the design of various glucose sensors and self-regulated insulin delivery devices .
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Preparation of 3,5-Substituted Enones via Suzuki Coupling
- Field : Organic Chemistry
- Application Summary : “(4-Bromonaphthalen-1-yl)boronic acid” can be used as a reactant for the preparation of 3,5-substituted enones via Suzuki coupling .
- Methods of Application : This involves a palladium-catalyzed cross-coupling reaction .
- Results : The result is the formation of 3,5-substituted enones .
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Copper Catalyzed Oxidative Cross-Coupling
- Field : Organic Chemistry
- Application Summary : “(4-Bromonaphthalen-1-yl)boronic acid” can be used as a reactant in copper catalyzed oxidative cross-coupling .
- Methods of Application : This involves a copper-catalyzed reaction .
- Results : The result is the formation of a product through oxidative cross-coupling .
-
Microwave-Assisted Synthesis of Ethynylarylboronates
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-bromonaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BBrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKOMUVRCPKTFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629661 | |
Record name | (4-Bromonaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromonaphthalen-1-yl)boronic acid | |
CAS RN |
145965-14-6 | |
Record name | (4-Bromonaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-naphthaleneboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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